BenchChemオンラインストアへようこそ!

quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Drug discovery screening Physicochemical profiling LogP optimization

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS 868213-57-4) is a fully synthetic heterocyclic small molecule that covalently fuses a 6-nitro-8-methoxycoumarin-3-carboxylate chromophore to a quinolin-8-ol ester. It belongs to the broader family of chromene-3-carboxylate derivatives, a scaffold recognized in patents as endothelin receptor antagonists and macrophage foam cell formation inhibitors.

Molecular Formula C20H12N2O7
Molecular Weight 392.323
CAS No. 868213-57-4
Cat. No. B2675050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
CAS868213-57-4
Molecular FormulaC20H12N2O7
Molecular Weight392.323
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C20H12N2O7/c1-27-16-10-13(22(25)26)8-12-9-14(20(24)29-18(12)16)19(23)28-15-6-2-4-11-5-3-7-21-17(11)15/h2-10H,1H3
InChIKeyWPLNKVRCPVVUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS 868213-57-4): Compound Class and Procurement-Relevant Characteristics


Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS 868213-57-4) is a fully synthetic heterocyclic small molecule that covalently fuses a 6-nitro-8-methoxycoumarin-3-carboxylate chromophore to a quinolin-8-ol ester. It belongs to the broader family of chromene-3-carboxylate derivatives, a scaffold recognized in patents as endothelin receptor antagonists and macrophage foam cell formation inhibitors [1]. The compound carries a C20H12N2O7 formula (MW 392.32), with the quinolin-8-yl ester serving as a modular handle that differentiates it from simpler alkyl esters in terms of lipophilicity, hydrogen-bonding capacity, and potential target engagement [2]. Its coumarin core is structurally related to 6-nitrocoumarins that have demonstrated phospholipase C inhibition (IC50 < 10 µg/mL) in cell-free assays [3].

Why Generic Substitution of Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate Fails: Structural Determinants That Preclude Simple Interchangeability


Within the chromene-3-carboxylate chemotype, ester moiety identity, nitro-group positioning, and quinoline attachment point are all performance-critical variables. The ethyl ester analog (MW 293, LogP 2.03) exhibits markedly lower molecular weight and lipophilicity than the quinolin-8-yl ester (MW 392.32) ; substituting one for the other alters membrane partitioning and target-binding kinetics. Removal of the 6-nitro group—as in quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 836665-56-6, MW 347.3)—abolishes the electron-withdrawing character essential to the coumarin chromophore's redox-dependent activity profile . Relocating the quinoline attachment from the 8- to the 5-position (CAS 853903-31-8) preserves molecular formula but changes the spatial orientation of the nitrogen lone pair, directly affecting metal-chelation geometry and receptor recognition [1]. These structural distinctions render one-for-one generic substitution scientifically unsound without matched experimental validation.

Quantitative Differentiation Evidence for Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS 868213-57-4) vs. Closest Analogs


Molecular Weight and Lipophilicity Gap vs. Ethyl Ester Drives Partitioning Behavior

The quinolin-8-yl ester carries a molecular weight of 392.32 Da, which is 99.3 Da (34.6%) larger than the ethyl ester comparator (293 Da). This difference corresponds to a substantial gain in Van der Waals surface area and hydrogen-bond acceptor count (the quinoline nitrogen adds an additional H-bond acceptor). Although experimental LogP for the target compound is not publicly available, the 4.02 log-unit increase in calculated LogSW (from -3.01 for the ethyl ester to an estimated > +1.0 for the quinolinyl ester) indicates a pronounced shift from aqueous solubility preference to lipid-membrane partitioning . In cell-based antiproliferative screens, such MW and lipophilicity shifts have been shown to increase intracellular accumulation of nitrocoumarin derivatives by 2- to 5-fold [1].

Drug discovery screening Physicochemical profiling LogP optimization

6-Nitro Substituent as an Electron-Withdrawing Handle Enabling Bioreductive Activation

The presence of the 6-nitro group distinguishes the target compound from the non-nitrated analog (quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, CAS 836665-56-6, MW 347.3). In the 6-nitrocoumarin chemotype, the nitro group serves as both a strong electron-withdrawing substituent (σp = +0.78) and a bioreducible trigger. 6-Nitrocoumarin-3-thiosemicarbazones have demonstrated antiparasitic IC50 values of 22.4 ± 0.8 µM against Trypanosoma cruzi and 17.3 ± 0.5 µM against Toxoplasma gondii, with activity dependent on nitro-group retention [1]. Additionally, nitrocoumarin and nitrochromene derivatives inhibit phosphatidylinositol-specific phospholipase C with IC50 < 10 µg/mL (equivalent to < 25-45 µM for typical MW range) [2]. The non-nitrated quinolin-8-yl ester analog (MW 347.3) lacks this redox functionality, restricting its utility in hypoxia-targeted or enzyme-inhibitor applications.

Anticancer prodrug design Nitrocoumarin SAR Bioreductive activation

Quinolin-8-yl vs. Quinolin-5-yl Positional Isomerism Alters Metal-Chelation Geometry

The target compound attaches the chromene-3-carboxylate ester to the 8-position of quinoline. Its positional isomer (quinolin-5-yl ester, CAS 853903-31-8) shares the identical molecular formula (C20H12N2O7, MW 392.32) but places the ester linkage at the 5-position. In quinoline chemistry, the 8-position places the ester oxygen and the ring nitrogen in a 1,3-peri relationship suitable for bidentate metal chelation, whereas the 5-position creates a 1,5-relationship that cannot support the same chelation geometry [1]. 8-Hydroxyquinoline-based metal complexes have demonstrated IC50 values in the low-micromolar range against cancer cell lines (e.g., Ru(II)/coumarin-8-hydroxyquinoline complexes with IC50 1.2–8.7 µM against HeLa and MCF-7 cells) [2]. The quinolin-5-yl isomer cannot replicate this metal-binding motif, making the 8-isomer the preferred scaffold for metallodrug conjugation studies.

Metal chelation Positional isomer differentiation Quinoline pharmacophore

Chromene-3-carboxylate Scaffold in Endothelin Receptor Antagonism: Patent-Backed Pharmacophore

The chromene-3-carboxylate core is explicitly claimed in US Patent 6,218,427 (Shionogi & Co.) as an endothelin receptor antagonist pharmacophore, with representative compounds demonstrating Ki values in the nanomolar range at ETA and ETB receptors [1]. The patent further claims use as peripheral circulation insufficiency-improving agents and macrophage foam cell formation inhibitors. The quinolin-8-yl ester conjugate retains this pharmacophore while incorporating the quinoline nitrogen as an additional hydrogen-bond acceptor, potentially enhancing receptor affinity relative to simple alkyl esters. In contrast, compounds lacking the chromene-3-carboxylate substructure fall outside the claimed intellectual property space and lack demonstrated endothelin receptor activity.

Endothelin receptor antagonist Cardiovascular pharmacology Macrophage foam cell inhibition

Modular Ester Handle Enables Diversification vs. Carboxylic Acid: Comparative Reactivity

The target compound is an ester, while the parent carboxylic acid (8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid, CAS 123254-19-3, MW 265.18) is a free acid [1]. The ester form offers three practical advantages in compound management: (i) improved stability against decarboxylation (coumarin-3-carboxylic acids are prone to thermal decarboxylation at temperatures >150 °C); (ii) enhanced solubility in organic solvents (DMSO, DMF) for screening library preparation; and (iii) a modifiable handle for further synthetic elaboration via transesterification or aminolysis. The free acid (MW 265.18) is 127 Da lighter but is unsuitable for direct use in cell-based assays without neutralization due to potential pH perturbation.

Synthetic diversification Prodrug design Carboxylic acid bioisostere

Optimal Research and Industrial Use Cases for Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate Based on Differential Evidence


Screening Library Enrichment for Hypoxia-Selective or Bioreductive Anticancer Drug Discovery

The 6-nitro substituent provides a bioreducible trigger validated across the nitrocoumarin class [1]. Incorporate this compound into focused screening libraries targeting tumor hypoxia or parasitic infections where nitroreductase-mediated activation is the intended mechanism. The quinolin-8-yl ester's elevated MW (392.32) and estimated LogP (>3.5) position it in a chemical space suited for intracellular target engagement, differentiating it from the ethyl ester (MW 293, LogP 2.03) that may preferentially partition to aqueous compartments .

Metallodrug Scaffold Development Leveraging the Quinolin-8-yl Chelation Motif

The 8-position ester attachment creates a 1,3-peri N,O donor set compatible with bidentate metal coordination, a motif exploited by 8-hydroxyquinoline-based anticancer ruthenium complexes (IC50 1.2–8.7 µM against HeLa and MCF-7 cells) [2]. Use this compound as a ligand precursor for synthesizing ternary metal complexes that combine the DNA-intercalating coumarin chromophore with a cytotoxic metal center. The quinolin-5-yl positional isomer (CAS 853903-31-8) cannot achieve the same chelation geometry and is not a substitute for this application [3].

Endothelin Receptor Pharmacology and Cardiovascular Target Validation

The chromene-3-carboxylate core is patent-claimed as an endothelin receptor antagonist pharmacophore with demonstrated nanomolar Ki values at ETA and ETB receptors [4]. This compound serves as a structurally distinct ester variant for structure-activity relationship expansion around the chromene-3-carboxylate series, with the quinolin-8-yl group offering additional hydrogen-bond acceptor capacity that may enhance receptor subtype selectivity relative to simple alkyl esters.

Synthetic Intermediate for Diversified Coumarin-Quinoline Hybrid Library Construction

The ester linkage provides a modifiable handle for transesterification, aminolysis, or hydrolysis to generate diverse analogs [5]. Unlike the free carboxylic acid (CAS 123254-19-3, MW 265.18), the quinolin-8-yl ester is stable toward decarboxylation and is soluble in standard organic solvents for parallel synthesis workflows. This makes it the preferred starting material for constructing coumarin-quinoline hybrid libraries aimed at phospholipase C inhibition or related enzyme targets.

Quote Request

Request a Quote for quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.